2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid
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Overview
Description
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic organic compound that contains a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-5-sulfanyl-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group can also participate in redox reactions, contributing to the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: Similar in structure but with an amino group instead of a methyl group.
5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a methyl group.
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains both a methyl and a phenyl group.
Uniqueness
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications and biological activities .
Properties
CAS No. |
1378830-33-1 |
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Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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